molecular formula C17H23N3O5 B4012865 1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate

1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate

Cat. No.: B4012865
M. Wt: 349.4 g/mol
InChI Key: NCNGQVBZMPKKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate, also known as FPMP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FPMP is a piperazine derivative that has been synthesized through a multi-step process, and it has shown promising results in various studies related to neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate has been used in various scientific research studies due to its potential applications in neuroscience, pharmacology, and biochemistry. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. This compound has also been shown to have an inhibitory effect on the dopamine transporter, which is a protein that is involved in the reuptake of dopamine in the brain. These properties of this compound make it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and addiction.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is not fully understood, but it is believed to involve the interaction of this compound with the sigma-1 receptor and the dopamine transporter. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on calcium signaling and neurotransmitter release. In addition, this compound has been shown to have an inhibitory effect on the dopamine transporter, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the sigma-1 receptor, which makes it a potential candidate for the treatment of various neurological disorders. Another advantage is that it has been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on calcium signaling and neurotransmitter release. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential therapeutic effects. Another limitation is that this compound has not been extensively studied in vivo, which makes it difficult to assess its potential toxicity and side effects.

Future Directions

There are several future directions for research on 1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its potential toxicity and side effects. Another direction is to investigate the potential therapeutic effects of this compound in various neurological disorders such as depression, anxiety, and addiction. Finally, another direction is to synthesize analogs of this compound and study their potential therapeutic effects.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.C2H2O4/c1-16-6-2-4-14(16)12-17-7-9-18(10-8-17)13-15-5-3-11-19-15;3-1(4)2(5)6/h2-6,11H,7-10,12-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNGQVBZMPKKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.